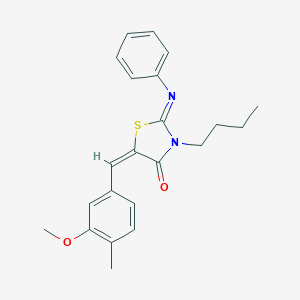

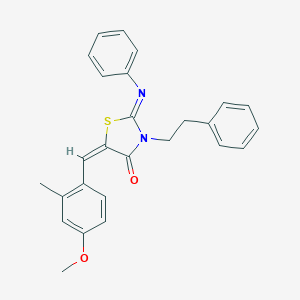

![molecular formula C18H17N3O2S B298945 (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, also known as CTK7A, is a small molecule that has been studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. In

Wirkmechanismus

The mechanism of action of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood, but studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer. For example, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory molecules. (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that control inflammation and cell survival.

Biochemical and Physiological Effects:

Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can have a variety of biochemical and physiological effects. For example, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for inflammatory diseases.

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has also been shown to induce apoptosis in cancer cells. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is that it has been shown to have potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for further research into its therapeutic potential.

One limitation of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is that its mechanism of action is not fully understood. This makes it difficult to design experiments to further explore its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research into (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One area of research could focus on further exploring the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Another area of research could focus on further exploring the compound's anti-cancer properties and its potential as a treatment for cancer.

Finally, future research could focus on further elucidating the mechanism of action of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one, which could lead to the development of more effective treatments for a variety of diseases.

Synthesemethoden

The synthesis of (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves a multi-step process that has been described in detail in the scientific literature. The starting materials for the synthesis include 5-pyrrolidin-1-ylfuran-2-carbaldehyde and 2-aminothiazole. These two compounds are reacted together in the presence of a catalyst to form an intermediate product, which is then subjected to further reactions to produce the final compound, (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one.

Wissenschaftliche Forschungsanwendungen

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been studied extensively for its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Another area of research has focused on (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one's anti-cancer properties. Studies have shown that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one can induce apoptosis, or programmed cell death, in cancer cells. This suggests that (5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one may have potential as a treatment for cancer.

Eigenschaften

Produktname |

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |

|---|---|

Molekularformel |

C18H17N3O2S |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |

InChI |

InChI=1S/C18H17N3O2S/c22-17-15(24-18(20-17)19-13-6-2-1-3-7-13)12-14-8-9-16(23-14)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22)/b15-12- |

InChI-Schlüssel |

RVHCHPMWZMYDHO-QINSGFPZSA-N |

Isomerische SMILES |

C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |

SMILES |

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

Kanonische SMILES |

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)

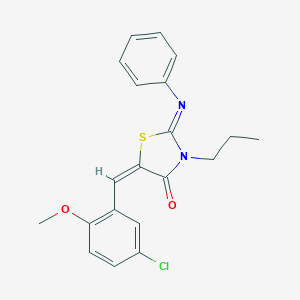

![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)

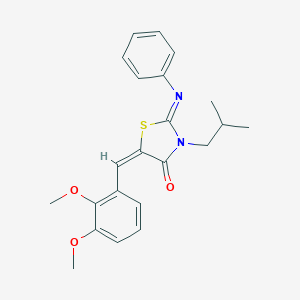

![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)

![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)

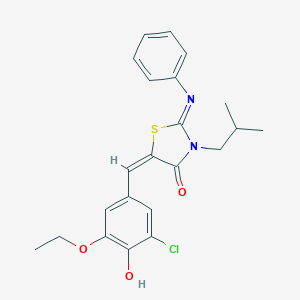

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)

![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)

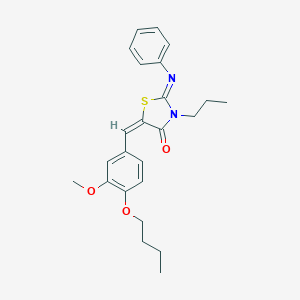

![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)